molecular formula C20H26NO4P B14312223 Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate CAS No. 113088-99-6

Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate

Cat. No.: B14312223
CAS No.: 113088-99-6
M. Wt: 375.4 g/mol
InChI Key: PYLCVQBUSWGJBF-UHFFFAOYSA-N
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Description

Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 2,6-dimethylphenyl groups and a morpholin-4-yl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride to form 2,6-dimethylphenyl phosphoryl chloride. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bis(2,6-dimethylphenyl) morpholin-4-ylphosphonate include other organophosphorus compounds such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of phenyl and morpholinyl groups attached to the phosphonate moiety. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from catalysis to material science .

Properties

113088-99-6

Molecular Formula

C20H26NO4P

Molecular Weight

375.4 g/mol

IUPAC Name

4-bis(2,6-dimethylphenoxy)phosphorylmorpholine

InChI

InChI=1S/C20H26NO4P/c1-15-7-5-8-16(2)19(15)24-26(22,21-11-13-23-14-12-21)25-20-17(3)9-6-10-18(20)4/h5-10H,11-14H2,1-4H3

InChI Key

PYLCVQBUSWGJBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(N2CCOCC2)OC3=C(C=CC=C3C)C

Origin of Product

United States

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